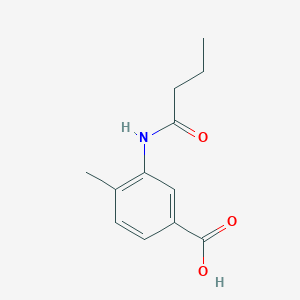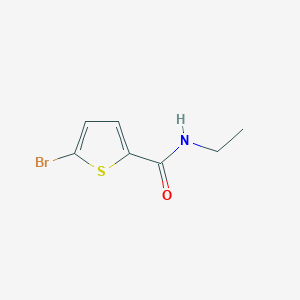![molecular formula C13H18ClNO2 B1285173 Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride CAS No. 1158781-71-5](/img/structure/B1285173.png)
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Mode of Action
It is known that similar compounds interact with their targets, causing changes at the molecular level .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzo[1,3]dioxole ring.
Alkylation: The benzo[1,3]dioxole ring is then alkylated with a suitable alkyl halide to introduce the cyclopentyl group.
Amination: The alkylated product is then subjected to amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Aplicaciones Científicas De Investigación
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparación Con Compuestos Similares
Similar Compounds
Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole ring and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[1,3]dioxole ring and have shown potent growth inhibition properties against various cancer cell lines.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride is unique due to its specific structure, which combines the benzo[1,3]dioxole ring with a cyclopentyl-amine moiety. This unique structure contributes to its distinct biochemical properties and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12;/h5-7,11,14H,1-4,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABFZPCDXEXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)








![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)


